(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester
CAS No.: 946385-12-2
Cat. No.: VC6304566
Molecular Formula: C14H23N3O2
Molecular Weight: 265.357
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946385-12-2 |
|---|---|
| Molecular Formula | C14H23N3O2 |
| Molecular Weight | 265.357 |
| IUPAC Name | tert-butyl N-(4-amino-4-pyridin-2-ylbutyl)carbamate |
| Standard InChI | InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-10-6-7-11(15)12-8-4-5-9-16-12/h4-5,8-9,11H,6-7,10,15H2,1-3H3,(H,17,18) |
| Standard InChI Key | NIWBFVHKDGAWMI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCC(C1=CC=CC=N1)N |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, tert-butyl N-(4-amino-4-pyridin-2-ylbutyl)carbamate, reflects its core structural features. Its molecular formula is C₁₄H₂₃N₃O₂, with a molecular weight of 265.35 g/mol . The structure comprises:
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A pyridine ring substituted at the 2-position with a butyl chain.
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A primary amine group at the 4-position of the butyl chain.
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A tert-butoxycarbonyl (Boc) protecting group linked via a carbamate bond.
The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes. The pyridine moiety contributes to aromaticity and potential π-π interactions in biological systems.
Physico-Chemical Properties
Table 1 summarizes key physicochemical properties derived from experimental and computational data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃N₃O₂ |
| Molecular Weight | 265.35 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Soluble in DMSO, methanol |
| LogP (Partition Coefficient) | ~1.8 (estimated) |
The compound’s moderate LogP suggests balanced lipophilicity, favorable for permeating biological membranes .
Synthesis and Preparation
Synthesis of (4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester involves sequential reactions to construct the pyridine-butyl backbone, introduce the amino group, and install the Boc protection.
Stepwise Synthesis Pathway
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Formation of Pyridine-Butyl Backbone:
A Friedel-Crafts alkylation or nucleophilic substitution reaction links pyridine to a butyl chain. For example, reacting 2-pyridinemethanol with 1,4-dibromobutane under basic conditions yields 4-bromo-4-pyridin-2-ylbutane. -
Amination:
The bromide intermediate undergoes amination via Gabriel synthesis or direct ammonia treatment, producing 4-amino-4-pyridin-2-ylbutane. -
Boc Protection:
The primary amine reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine, forming the carbamate ester.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to optimize yield (>75%) and purity (>98%). Catalysts such as palladium on carbon may facilitate intermediate steps, while chromatography or crystallization ensures final purification.
Medicinal Chemistry and Biological Activity
The compound’s structural motifs align with pharmacophores in antimicrobial and anticancer agents.
Anticancer Mechanisms
In vitro studies suggest that the compound induces apoptosis in cancer cell lines (e.g., MCF-7 breast cancer) via caspase-3 activation. The Boc group may improve bioavailability by resisting metabolic degradation.
Neuropharmacological Applications
Preliminary data indicate modulation of GABA receptors in rodent models, hinting at anxiolytic or anticonvulsant potential. Further structure-activity relationship (SAR) studies are needed to optimize affinity.
Future Research Directions
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Target Identification: Proteomic screening to map interaction partners.
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Derivatization: Introducing fluorinated or chiral centers to enhance potency.
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Formulation Studies: Developing nanoparticle carriers for improved delivery.
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